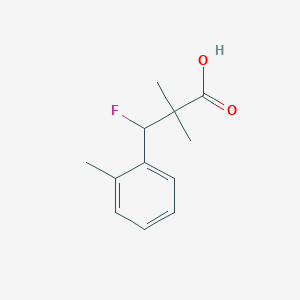
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C12H15FO2. This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a methylphenyl group attached to a propanoic acid backbone. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetic acid and fluorinating agents.
Dimethylation: The dimethyl groups are introduced through alkylation reactions using reagents like methyl iodide (CH3I) in the presence of a strong base such as potassium carbonate (K2CO3).
Final Steps: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaN3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom and the methylphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate enzymatic activities or receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid
- 3,3-Difluoro-2,2-dimethylpropanoic acid
- 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
Uniqueness
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
3-fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-8-6-4-5-7-9(8)10(13)12(2,3)11(14)15/h4-7,10H,1-3H3,(H,14,15) |
InChI Key |
RKYDTSAXWGZAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)(C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13075985.png)
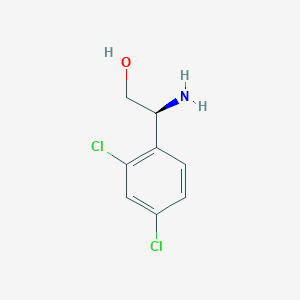
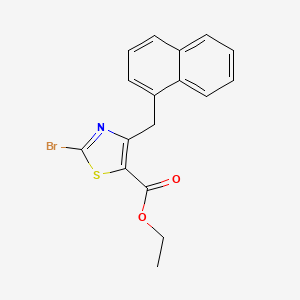
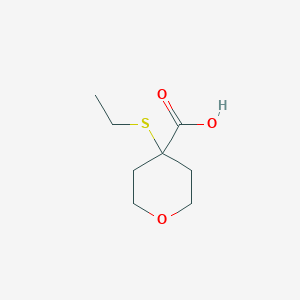
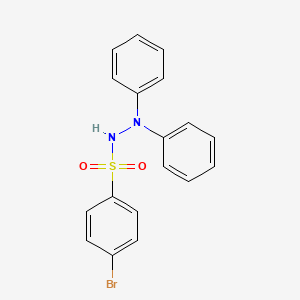

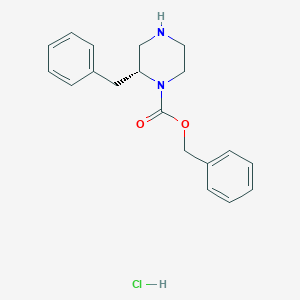


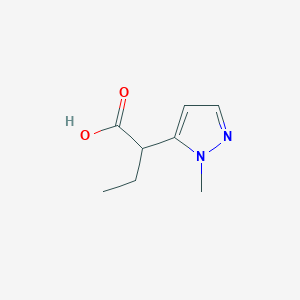
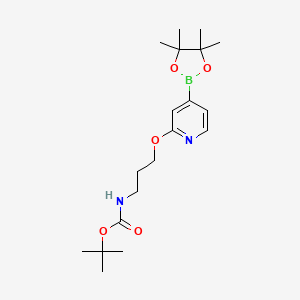

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
